Aluminum nitrate nonahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

7784-27-2 |

|---|---|

Formule moléculaire |

AlH3NO4 |

Poids moléculaire |

108.010 g/mol |

Nom IUPAC |

aluminum;trinitrate;nonahydrate |

InChI |

InChI=1S/Al.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

Clé InChI |

BGFVXYDPTDQNQA-UHFFFAOYSA-N |

SMILES |

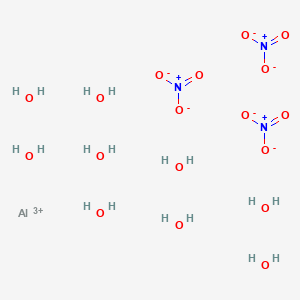

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Al+3] |

SMILES canonique |

[N+](=O)(O)[O-].O.[Al] |

Autres numéros CAS |

7784-27-2 |

Numéros CAS associés |

13473-90-0 (Parent) |

Synonymes |

AIN309 aluminum nitrate aluminum nitrate nonahydrate |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Aluminum Nitrate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of aluminum nitrate (B79036) nonahydrate, Al(NO₃)₃·9H₂O. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key chemical processes.

Core Chemical and Physical Properties

Aluminum nitrate nonahydrate is a white, crystalline solid that is highly soluble in water. It is a salt of aluminum and nitric acid and is known for its strong oxidizing properties.[1][2] The nonahydrate form is the most common and stable crystalline hydrate (B1144303) of aluminum nitrate.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various scientific and technical sources.

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | Al(NO₃)₃·9H₂O | - | - | [4][5] |

| Molar Mass | 375.13 | g/mol | - | [1][4][6] |

| Appearance | White, crystalline solid | - | - | [1][3][7] |

| Density | 1.72 | g/cm³ | at 20 °C | [1][8][9] |

| Melting Point | 73 - 73.9 | °C | - | [1][7][10][11] |

| Boiling Point | 150 (decomposes) | °C | - | [1] |

| Solubility in Water | 67.3 | g/100 mL | - | [1] |

| 73.9 | g/100 mL | at 20 °C | [1][7] | |

| 160 | g/100 mL | at 100 °C | [1] | |

| Solubility in Methanol | 14.45 | g/100 mL | - | [1] |

| Solubility in Ethanol | 8.63 | g/100 mL | - | [1] |

| pH of Aqueous Solution | 2.0 - 4.0 | - | 50 g/L in H₂O at 20 °C | [5][9][12] |

Experimental Protocols

This section details the methodologies for determining key chemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the standard capillary method for determining the melting point of crystalline solids.[11][13]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (thin-walled, sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample to a height of 2-3 mm. The tube is then inverted and tapped gently to pack the sample into the sealed end.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: The sample is heated at a rapid rate to obtain an approximate melting point range.

-

Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is prepared and heated at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Water Solubility (Flask Method - OECD 105)

This protocol is adapted from the OECD Guideline 105 for testing chemicals, specifically the flask method for substances with solubility above 10⁻² g/L.[2][6][9][12][14]

Apparatus:

-

Constant temperature water bath or shaker

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Filtration or centrifugation equipment

-

Appropriate analytical instrument for determining aluminum or nitrate concentration (e.g., ICP-AES, Ion Chromatography)

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Sample Preparation: An excess amount of this compound, as determined by the preliminary test, is added to a known volume of deionized water in an Erlenmeyer flask.

-

Equilibration: The flask is placed in a constant temperature bath (e.g., 20 °C) and agitated for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The saturated solution is separated from the undissolved solid by filtration or centrifugation.

-

Analysis: The concentration of aluminum nitrate in the clear aqueous phase is determined using a suitable analytical method.

-

Calculation: The solubility is expressed in g/100 mL of water.

pH of Aqueous Solution (ASTM E70)

This protocol follows the principles outlined in ASTM E70 for the determination of pH of aqueous solutions with a glass electrode.[4][8][10][15]

Apparatus:

-

pH meter with a glass electrode and a reference electrode (or a combination electrode)

-

Standard pH buffer solutions (e.g., pH 4, 7, and 10)

-

Beakers

-

Magnetic stirrer and stir bar

-

Thermometer

Procedure:

-

Calibration: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the sample.

-

Sample Preparation: A solution of this compound of a specified concentration (e.g., 5% w/v) is prepared by dissolving the salt in deionized water.

-

Measurement: The electrode is rinsed with deionized water and then with a portion of the sample solution. The electrode is then immersed in the sample solution, and the solution is gently stirred. The pH reading is recorded once it has stabilized. The temperature of the solution is also recorded.

Chemical Reactions and Pathways

Thermal Decomposition

This compound undergoes thermal decomposition upon heating. The process involves dehydration followed by the decomposition of the nitrate to form aluminum oxide and various nitrogen oxides.[16] A study by the Bureau of Mines identified the primary gaseous products as nitric acid (HNO₃), nitrogen dioxide (NO₂), nitric oxide (NO), and nitrous oxide (N₂O).[17]

Hydrolysis in Aqueous Solution

When dissolved in water, the aluminum ion (Al³⁺) from this compound is hydrated to form the hexaaquaaluminium ion, [Al(H₂O)₆]³⁺. This complex ion acts as a weak acid, undergoing hydrolysis to release a proton (H⁺) and form acidic solutions.[18][19]

Reaction with Sodium Hydroxide (B78521)

Aluminum nitrate reacts with sodium hydroxide in a double displacement reaction to form a white precipitate of aluminum hydroxide, Al(OH)₃, and aqueous sodium nitrate, NaNO₃.[3][7][16][20]

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. webqc.org [webqc.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. Aluminium nitrate nonahydrate for analysis EMSURE 7784-27-2 [sigmaaldrich.com]

- 6. laboratuar.com [laboratuar.com]

- 7. brainly.com [brainly.com]

- 8. labsinus.com [labsinus.com]

- 9. oecd.org [oecd.org]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. thinksrs.com [thinksrs.com]

- 12. oecd.org [oecd.org]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. filab.fr [filab.fr]

- 15. NEMI Method Summary - D1293A [nemi.gov]

- 16. mdpi.com [mdpi.com]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. The Ionization of Hydrated Metal Ions - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]

- 20. m.youtube.com [m.youtube.com]

Aluminum Nitrate Nonahydrate (CAS 7784-27-2): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Aluminum nitrate (B79036) nonahydrate, with the CAS registry number 7784-27-2, is an inorganic salt that exists as a white, crystalline solid.[1] It is the nonahydrate form of aluminum nitrate, meaning each formula unit is associated with nine molecules of water. This compound is highly soluble in water and acts as a strong oxidizing agent.[1][2] Its versatility and reactivity make it a valuable reagent in various scientific and industrial applications, including in research and development within the pharmaceutical and life sciences sectors. This technical guide provides an in-depth overview of aluminum nitrate nonahydrate, focusing on its properties, synthesis, key experimental applications, and its influence on biological signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | Al(NO₃)₃·9H₂O | [1] |

| Molecular Weight | 375.13 g/mol | [3] |

| Appearance | White, crystalline, hygroscopic solid | [1] |

| Melting Point | 73.9 °C (165.0 °F; 347.0 K) | [1] |

| Boiling Point | 150 °C (302 °F; 423 K) (decomposes) | [1] |

| Density | 1.72 g/cm³ | [1] |

| Solubility in Water | 73.9 g/100 mL at 20 °C | [1] |

| pH | 2.5 - 3.5 (5% aqueous solution) | |

| LD₅₀ (Oral, Rat) | 4280 mg/kg | [1] |

Synthesis and Reactions

This compound cannot be synthesized by the direct reaction of aluminum metal with concentrated nitric acid due to the formation of a passivating layer on the aluminum surface.[1] However, it can be prepared through several other methods:

-

Reaction with Aluminum Hydroxide: A common and convenient method involves the reaction of nitric acid with aluminum hydroxide.[1] Al(OH)₃ + 3HNO₃ → Al(NO₃)₃ + 3H₂O

-

Reaction with Aluminum Chloride: Aluminum nitrate can also be prepared by reacting nitric acid with aluminum chloride. This reaction produces nitrosyl chloride as a gaseous byproduct.[1]

-

Metathesis Reaction: A double displacement reaction between aluminum sulfate (B86663) and a nitrate salt with a suitable cation, such as barium nitrate, can also yield aluminum nitrate.[1] Al₂(SO₄)₃ + 3Ba(NO₃)₂ → 2Al(NO₃)₃ + 3BaSO₄

Key Reactions:

-

Thermal Decomposition: Upon heating, this compound decomposes to form aluminum oxide, nitrogen dioxide, and oxygen. 2Al(NO₃)₃·9H₂O → Al₂O₃ + 6NO₂ + 3/2O₂ + 18H₂O

-

Reaction with Base: It reacts with strong bases, such as sodium hydroxide, to precipitate aluminum hydroxide. Al(NO₃)₃ + 3NaOH → Al(OH)₃ + 3NaNO₃

Experimental Protocols and Applications in Research

This compound serves as a valuable precursor and catalyst in various research applications, particularly in materials science and organic synthesis.

Synthesis of Alumina (B75360) (Al₂O₃) Nanoparticles

This compound is a common precursor for the synthesis of alumina nanoparticles, which have applications in catalysis, ceramics, and drug delivery.

Experimental Protocol: Chemical Precipitation Method

-

Preparation of Precursor Solutions:

-

Prepare a 0.5 M solution of this compound by dissolving 18.75 g of Al(NO₃)₃·9H₂O in 100 mL of distilled water.

-

Prepare a 0.5 M solution of citric acid by dissolving 9.606 g of C₆H₈O₇ in 100 mL of distilled water.[4]

-

-

Mixing and Reaction:

-

Slowly add the citric acid solution to the aluminum nitrate solution while stirring constantly.

-

Heat the mixture to 80°C and maintain stirring for 8 hours, during which the solution will turn into a yellowish sol.[4]

-

-

Gel Formation and Drying:

-

Increase the temperature to 100°C and continue stirring.

-

Further, increase the temperature to 200°C and hold for 3 hours to obtain a fluffy, polymeric citrate (B86180) precursor.

-

Dry the resulting material and grind it into a fine powder.[4]

-

-

Calcination:

-

Transfer the powder to a porcelain dish and calcine it in a muffle furnace at 800°C for 3 hours to obtain aluminum oxide nanoparticles.[4]

-

Experimental Workflow for Alumina Nanoparticle Synthesis

Caption: Workflow for the synthesis of alumina nanoparticles.

Catalyst in Organic Synthesis: Biginelli Reaction

This compound can act as an efficient Lewis acid catalyst in multicomponent reactions, such as the Biginelli reaction, for the synthesis of dihydropyrimidinones, which are compounds with potential pharmaceutical applications.

Experimental Protocol: One-Pot Synthesis of Dihydropyrimidinones

-

Reactant Mixture: In a round-bottom flask, combine an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol).

-

Catalyst Addition: Add this compound (0.1 mmol, 10 mol%) to the mixture.

-

Reaction Conditions:

-

Solvent-based: Add ethanol (B145695) (5 mL) and reflux the mixture for the appropriate time (typically 1-3 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

-

Solvent-free: Heat the mixture at 80-100°C for the required duration.

-

-

Work-up and Purification:

-

After completion of the reaction, cool the mixture to room temperature.

-

Add cold water to the reaction mixture to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

-

Logical Relationship in the Biginelli Reaction

Caption: Key components of the Biginelli reaction.

Influence on Biological Signaling Pathways

While this compound itself is not directly studied in many biological signaling pathways, the effects of aluminum ions (Al³⁺) are well-documented and relevant for toxicological and drug development considerations. Aluminum exposure has been shown to interfere with several critical cellular signaling cascades.

Induction of Apoptosis via the Mitochondrial Pathway

Aluminum compounds can induce apoptosis, or programmed cell death, in neuronal cells through the intrinsic (mitochondrial) pathway. This involves the activation of a cascade of proteins that lead to cell demise.

Signaling Pathway of Aluminum-Induced Apoptosis

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Decomposition of Aluminum Nitrate (B79036) Nonahydrate

Executive Summary

Aluminum nitrate nonahydrate, Al(NO₃)₃·9H₂O, is a critical precursor in the synthesis of high-purity alumina (B75360) (Al₂O₃), which serves as a vital component in catalysts, advanced ceramics, and various pharmaceutical applications. Understanding the thermal decomposition pathway of this hydrated salt is paramount for controlling the physicochemical properties of the final alumina product. This technical guide provides a comprehensive overview of the multi-stage thermal decomposition of this compound, detailing the reaction mechanisms, intermediate products, and the influence of experimental conditions. The document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents visual diagrams of the decomposition pathway and analytical workflows to facilitate a deeper understanding for researchers and professionals in materials science and drug development.

The Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex, multi-step process that involves melting, dehydration, hydrolysis, and denitration, ultimately yielding aluminum oxide. The process does not proceed directly to the anhydrous salt, as the coordinated water molecules play a crucial role in the hydrolysis of the nitrate groups.[1]

The decomposition can be broadly categorized into the following stages:

-

Melting and Initial Dehydration: The process begins with the congruent melting of the salt in its own water of crystallization at approximately 73-80°C.[1][2] This is immediately followed by an initial dehydration phase where a portion of the water molecules are lost.[1][3] This first stage occurs without the decomposition of the nitrate groups.[1]

-

Hydrolytic Decomposition and Denitration: As the temperature increases, successive stages involve complex hydrolytic processes.[1] These stages are characterized by the simultaneous loss of the remaining water molecules and the decomposition of the nitrate groups. This results in the evolution of a mixture of gaseous products, including water vapor (H₂O), nitric acid (HNO₃), nitrogen dioxide (NO₂), nitric oxide (NO), and nitrous oxide (N₂O).[4] The relative amounts of these nitrogen-containing gases can vary, but a typical distribution is approximately 84.2% HNO₃, 7.1% NO₂, 4.3% NO, and 4.2% N₂O.[4] During this phase, various unstable basic aluminum nitrates are formed as intermediates.

-

Formation of Amorphous Alumina: The hydrolytic decomposition leads to the formation of amorphous aluminum oxide (Al₂O₃).[1] This stage is generally completed at temperatures between 400°C and 600°C.[1]

-

Crystallization of Alumina: If the temperature is further increased to above 1000°C, the amorphous alumina undergoes a phase transition to form crystalline α-alumina.[1][5]

A proposed chemical mechanism suggests the initial condensation of two moles of the hydrated monomer, followed by the gradual loss of an azeotropic mixture of HNO₃ and H₂O, then N₂O₃ and O₂, through the formation of an intermediate like Al₂O₂(NO₃)₂, before finally transforming into aluminum oxide.[6] The overall simplified decomposition reaction, occurring between 150-200°C, can be represented as: 2 Al(NO₃)₃·9H₂O(s) → Al₂O₃(s) + 6 NO₂(g) + 3/2 O₂(g) + 18 H₂O(g)[2]

Quantitative Decomposition Data

The thermal decomposition of this compound has been extensively studied using various thermal analysis techniques. The following tables summarize the key quantitative data reported in the literature.

Table 1: Thermal Decomposition Stages and Temperature Ranges

| Stage | Temperature Range (°C) | Process | Gaseous Products | Solid Product | Reference(s) |

| 1 | 73 - 80 | Melting | - | Molten Salt | [1][2] |

| 2 | 40 - 110 | Initial Dehydration | H₂O | Partially Dehydrated Salt | [1][3] |

| 3 | 110 - 250 | Hydrolysis & Denitration | H₂O, HNO₃, NO₂, NO, N₂O, O₂ | Basic Aluminum Nitrates | [1][2][3][4] |

| 4 | 250 - 600 | Final Decomposition | Residual H₂O, NₓOᵧ | Amorphous Al₂O₃ | [1] |

| 5 | > 1000 | Crystallization | - | Crystalline α-Al₂O₃ | [1][5] |

Table 2: Gaseous Product Distribution from Denitration

| Gaseous Product | Typical Percentage of Total Nitrogen Evolved | Reference |

| Nitric Acid (HNO₃) | 84.2% | [4] |

| Nitrogen Dioxide (NO₂) | 7.1% | [4] |

| Nitric Oxide (NO) | 4.3% | [4] |

| Nitrous Oxide (N₂O) | 4.2% | [4] |

Table 3: Kinetic Parameters

| Reaction Stage | Kinetic Parameter | Value | Method | Reference |

| Dehydration | Activation Energy (Ea) | 18 kJ/mol | Piloyan et al. method | [3] |

| Dehydration | Reaction Order | First Order | Reich's method | [3] |

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on a suite of analytical techniques. A typical experimental workflow is illustrated in Fig. 2.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperature-dependent mass loss and associated thermal events (endothermic/exothermic transitions).

-

Methodology:

-

A small, precisely weighed sample of Al(NO₃)₃·9H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is loaded into a TGA/DSC instrument.[7]

-

The sample is heated from ambient temperature to a final temperature (e.g., 800-1200°C) at a constant linear heating rate (e.g., 5 or 10 °C/min).[3][7]

-

An inert purge gas, such as nitrogen or argon, is flowed over the sample at a constant rate (e.g., 50-100 mL/min) to remove the gaseous decomposition products.[4]

-

The instrument continuously records the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

The resulting curves are analyzed to identify the onset and peak temperatures of decomposition stages, the percentage mass loss for each step, and the enthalpy changes associated with melting, dehydration, and decomposition.

-

Evolved Gas Analysis (EGA)

-

Objective: To identify and quantify the gaseous products released during decomposition.

-

Methodology:

-

The gas outlet of the TGA instrument is coupled to a gas analysis system, such as a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) Spectrometer.

-

As the sample is heated in the TGA, the evolved gases are swept by the purge gas directly into the MS or FTIR for real-time analysis.

-

Alternatively, specific gases can be quantified using dedicated methods. For example, NO₂ can be determined by passing the effluent gas through a spectrophotometer and measuring absorbance at 436 nm.[4] Other gases like HNO₃ and NO can be quantified by trapping them in a permanganate (B83412) scrubber solution followed by titration.[4]

-

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline structure of the initial material and the solid residues at various stages of decomposition.

-

Methodology:

-

An initial XRD pattern of the Al(NO₃)₃·9H₂O powder is recorded to confirm its phase purity.[8]

-

Separate decomposition experiments are run, where the heating is stopped at specific temperatures corresponding to the end of different stages observed in the TGA curve.

-

The solid residues from these interrupted experiments are cooled to room temperature and analyzed using an X-ray diffractometer (e.g., using Cu Kα radiation).[3]

-

The resulting diffraction patterns are compared with standard diffraction databases (e.g., JCPDS) to identify the crystalline phases present, such as intermediate basic nitrates or different polymorphs of Al₂O₃ (e.g., γ-Al₂O₃, α-Al₂O₃).

-

Conclusion

The thermal decomposition of this compound is a sequential process involving distinct stages of melting, dehydration, and hydrolytic denitration, culminating in the formation of alumina. The pathway is intricate, involving the formation of intermediate basic salts and a complex mixture of evolved gases. A thorough understanding of these stages, governed by temperature and atmosphere, is essential for scientists and engineers to precisely control the synthesis of alumina-based materials with desired properties such as purity, particle size, and crystalline phase. The application of complementary analytical techniques like TGA-DSC, EGA, and XRD provides the necessary quantitative and qualitative data to fully elucidate the decomposition mechanism and optimize process parameters for research and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Aluminium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 3. akjournals.com [akjournals.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. US3366446A - Process for decomposition of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of Aluminum Nitrate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of aluminum nitrate (B79036) nonahydrate, Al(NO₃)₃·9H₂O. It delves into the fundamental chemical principles, experimental methodologies, and quantitative analysis of this reaction, which is pivotal in various scientific and industrial applications, including the synthesis of aluminum-based materials and pH regulation in pharmaceutical formulations. This document synthesizes data from various studies to present a clear and detailed understanding of the hydrolysis process, its products, and the factors influencing its kinetics. Experimental protocols for both aqueous hydrolysis and thermal decomposition are detailed, and key quantitative data are summarized in tabular format for ease of comparison. Furthermore, reaction pathways and experimental workflows are visualized using logical diagrams.

Introduction

Aluminum nitrate nonahydrate is a crystalline solid that is highly soluble in water.[1] Upon dissolution, the aluminum ion, [Al(H₂O)₆]³⁺, undergoes hydrolysis, a reaction with water molecules that results in the formation of various aluminum hydroxo species and a decrease in the pH of the solution.[2] This process is of significant interest in fields ranging from materials science, for the production of alumina (B75360) and aluminum hydroxide (B78521), to drug development, where aluminum compounds can be used as adjuvants or excipients.[3] Understanding and controlling the hydrolysis of aluminum nitrate is crucial for manipulating the properties of the final products and ensuring the stability and efficacy of formulations.

This guide will explore two primary forms of hydrolysis: aqueous hydrolysis at various temperatures and thermal decomposition, which is essentially a high-temperature hydrolysis process.

Aqueous Hydrolysis of Aluminum Nitrate

In an aqueous solution, the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, acts as a weak acid, donating a proton to a surrounding water molecule. This initial hydrolysis step is represented by the following equilibrium:

[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(OH)(H₂O)₅]²⁺ + H₃O⁺

As the pH of the solution increases, either through the addition of a base or by other means, further deprotonation and polymerization reactions occur, leading to the formation of various monomeric and polymeric aluminum hydroxo and oxo-hydroxo species.[2] These can include dimers such as [Al₂(OH)₂(H₂O)₈]⁴⁺ and larger polycations.[2] Ultimately, these reactions can lead to the precipitation of amorphous or crystalline aluminum hydroxide, Al(OH)₃.[3]

Factors Influencing Aqueous Hydrolysis

Several factors significantly influence the rate and extent of aluminum nitrate hydrolysis:

-

pH: The pH of the solution is a critical determinant of the aluminum species present. As the pH increases, the equilibrium of the hydrolysis reactions shifts towards the formation of more deprotonated and polymeric species, eventually leading to the precipitation of aluminum hydroxide.

-

Temperature: Increasing the temperature generally accelerates the rate of hydrolysis.[4]

-

Concentration: The concentration of the aluminum nitrate solution can affect the pH and the distribution of hydrolysis products. More concentrated solutions will have a lower initial pH due to the higher concentration of [Al(H₂O)₆]³⁺ ions.[5]

-

Presence of other ions: The presence of other anions and cations in the solution can influence the hydrolysis process through complex formation or by affecting the ionic strength of the solution.[6]

Experimental Protocols for Aqueous Hydrolysis

Two common methods for inducing and studying the hydrolysis of aluminum nitrate solutions are the alkali injection method and the urea (B33335) decomposition method.

2.2.1. Alkali Injection Method

This method involves the controlled addition of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to an aluminum nitrate solution to induce hydrolysis and precipitation.

Protocol:

-

Prepare an aluminum nitrate solution of the desired concentration (e.g., 0.5 M or 0.05 M) in demineralized water.[5]

-

Acidify the solution to a pH of approximately 1.0 with concentrated nitric acid.[5]

-

Bring the solution to the desired temperature (e.g., 24°C, 28°C, 40°C, 60°C, or 90°C) and maintain it with constant agitation.[5]

-

Prepare a standardized solution of NaOH or KOH (e.g., 5.15 M or 0.866 M).[5]

-

Slowly inject the alkali solution into the stirred aluminum nitrate solution through a capillary submerged in the solution. This ensures a homogeneous distribution of the added base.[5]

-

Monitor the pH of the solution continuously using a calibrated pH meter.

-

Observe the formation of any precipitate. Samples can be taken at different pH values for further analysis.[5]

2.2.2. Urea Decomposition Method

This method utilizes the in-situ generation of ammonia (B1221849) from the decomposition of urea at elevated temperatures to gradually and homogeneously increase the pH of the aluminum nitrate solution.

Protocol:

-

Prepare an aluminum nitrate solution of the desired concentration (e.g., 0.5 M or 0.05 M).[5]

-

Heat the solution to 90°C.[5]

-

Adjust the pH of the solution to 1.0 with concentrated nitric acid.[5]

-

Add a pre-heated (to approx. 50°C) concentrated urea solution to the aluminum nitrate solution.[5]

-

Readjust the pH to 1.0 if necessary and monitor the change in pH over time as the urea decomposes and releases ammonia.[5]

-

Observe the formation of precipitate.

Quantitative Data from Aqueous Hydrolysis

The following tables summarize key quantitative data obtained from studies on the aqueous hydrolysis of aluminum nitrate.

Table 1: pH Titration of Aluminum Nitrate Solutions [5]

| Parameter | 0.5 M Al(NO₃)₃ | 0.05 M Al(NO₃)₃ |

| Initial pH (after acidification) | ~1.0 | ~1.0 |

| pH at start of first plateau | ~2.0 | ~2.5 |

| pH at end of first plateau | ~2.5 | ~3.0 |

| pH at start of second plateau | > 4.0 | > 4.5 |

| OH/Al ratio at visible precipitation | > 2.5 | > 2.5 |

Table 2: Influence of Temperature on Hydrolysis (Alkali Injection Method) [5]

| Temperature (°C) | Observation |

| 24 | Slower reaction, gradual pH change |

| 90 | Faster reaction, more rapid pH change |

Thermal Decomposition (Hydrolysis) of this compound

The thermal decomposition of this compound is a complex process involving dehydration and hydrolysis at elevated temperatures. The final product is typically aluminum oxide (Al₂O₃).

The overall reaction can be summarized as:

2Al(NO₃)₃·9H₂O(s) → Al₂O₃(s) + 6NO₂(g) + 1.5O₂(g) + 18H₂O(g)

However, the decomposition occurs in several stages.[7] Initially, dehydration occurs, followed by the decomposition of the nitrate groups, which involves hydrolysis with the water of crystallization.

Stages of Thermal Decomposition

-

Melting and Dehydration: this compound melts at approximately 73.9°C.[1] Further heating leads to the loss of water molecules.

-

Formation of Basic Aluminum Nitrates: As water is removed, basic aluminum nitrates with the general formula Al(OH)ₓ(NO₃)₃₋ₓ are formed.

-

Decomposition to Aluminum Oxide: At higher temperatures (typically between 150-200°C), these basic nitrates decompose to form aluminum oxide, releasing nitrogen oxides (such as NO₂ and NO) and oxygen.[1]

Experimental Protocol for Thermal Decomposition

Protocol:

-

Place a known mass of this compound in a crucible or a thermal analysis sample pan.

-

Heat the sample in a tube furnace or a thermogravimetric analyzer (TGA) under a controlled atmosphere (e.g., argon or air).

-

Use a programmed heating rate (e.g., 10°C/min).[8]

-

Monitor the mass loss of the sample as a function of temperature using TGA.

-

Analyze the gaseous products evolved during decomposition using techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) coupled to the TGA instrument.[9]

-

Characterize the solid residue at different temperatures using X-ray diffraction (XRD) to identify the crystalline phases formed.

Quantitative Data from Thermal Decomposition

Table 3: Thermal Decomposition Products of this compound [9]

| Temperature Range (°C) | Gaseous Products Evolved | Solid Residue |

| Room Temp - 150 | H₂O, HNO₃ | Partially dehydrated Al(NO₃)₃·xH₂O |

| 150 - 270 | H₂O, HNO₃, NO₂, NO | Basic aluminum nitrates |

| > 270 | NO₂, NO, N₂O, O₂ | Amorphous Al₂O₃ |

| > 1000 | - | Crystalline α-Al₂O₃ |

Table 4: Process Parameters for Pressurized Thermal Decomposition [10]

| Parameter | Value |

| Melting Temperature | ~73.5°C |

| Boiling Point (Atmospheric Pressure) | 135°C (with decomposition) |

| Pressurized Boiling Point (25-80 psig) | 170 - 230°C |

| Temperature for rapid decomposition | 300 - 375°C |

Analytical Techniques for Product Characterization

A variety of analytical techniques are employed to characterize the products of aluminum nitrate hydrolysis.

-

pH Metry: To monitor the progress of hydrolysis in aqueous solutions.

-

Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition pathway.

-

Differential Thermal Analysis (DTA): To identify phase transitions and decomposition temperatures.

-

X-ray Diffraction (XRD): To determine the crystalline structure of the solid products (e.g., different polymorphs of Al(OH)₃ or Al₂O₃).

-

Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR): For the identification of gaseous decomposition products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁷Al NMR): To identify and quantify the different soluble aluminum species in solution.

-

Light Scattering: To study the formation and size of colloidal particles during precipitation.[5]

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrometry (AAS): For the quantitative determination of aluminum concentration in solutions.[11]

Visualizations

Signaling Pathways and Logical Relationships

Experimental Workflows

Conclusion

The hydrolysis of this compound is a multifaceted process governed by factors such as pH, temperature, and concentration. This guide has provided a detailed overview of the underlying chemical principles, comprehensive experimental protocols for both aqueous and thermal hydrolysis, and a summary of key quantitative data. The provided visualizations of the reaction pathways and experimental workflows serve to further clarify these complex processes. For researchers, scientists, and drug development professionals, a thorough understanding of these concepts is essential for the successful synthesis of aluminum-based materials and the development of stable and effective pharmaceutical products. The methodologies and data presented herein offer a solid foundation for further investigation and application in these fields.

References

- 1. Aluminium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 2. mdpi.com [mdpi.com]

- 3. Aluminium hydroxide - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Identification of hydrolysis products of AlCl3·6H2O in the presence of sulfate by electrospray ionization time-of-flight mass spectrometry and computational methods - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN103332719A - Production method of high-purity aluminium hydroxide - Google Patents [patents.google.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. US3366446A - Process for decomposition of this compound - Google Patents [patents.google.com]

- 11. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of Aluminum Nitrate Nonahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aluminum nitrate (B79036) nonahydrate [Al(NO₃)₃·9H₂O] in various organic solvents. The information is compiled from a variety of sources to assist researchers and professionals in laboratory and development settings.

Executive Summary

Aluminum nitrate nonahydrate, a crystalline solid, exhibits a range of solubilities in organic solvents, largely influenced by the solvent's polarity and its capacity for hydrogen bonding. Generally, it is soluble in polar protic solvents like alcohols and to a lesser extent in polar aprotic solvents. This guide presents available quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Quantitative Solubility Data

The solubility of this compound in select organic solvents is summarized in the table below. It is important to note that solubility is temperature-dependent; however, much of the publicly available data does not specify the temperature at which the measurements were taken.

| Solvent Classification | Solvent Name | Chemical Formula | Solubility ( g/100 g solvent) | Solubility ( g/100 mL solvent) | Temperature (°C) | Citation |

| Alcohols (Polar Protic) | Methanol | CH₃OH | - | 14.45 | Not Specified | [1][2] |

| Ethanol (B145695) | C₂H₅OH | 100 | 8.63 | 20 | [3] | |

| Ethylene Glycol | C₂H₆O₂ | - | 18.32 | Not Specified | [1][2] | |

| Ketones (Polar Aprotic) | Acetone | C₃H₆O | Soluble | - | Not Specified | [4][5] |

| Amides (Polar Aprotic) | Dimethylformamide | C₃H₇NO | 20 | - | 25 | [3] |

| Esters (Polar Aprotic) | Ethyl Acetate | C₄H₈O₂ | Insoluble | - | Not Specified | [5] |

Note: The term "Soluble" indicates that qualitative data suggests solubility, but specific quantitative values were not found. The significant discrepancy in the reported ethanol solubility (100 g/100 g vs. 8.63 g/100 mL) highlights the importance of consulting primary literature for precise, temperature-controlled data.

Experimental Protocols for Solubility Determination

Isothermal Gravimetric Method

This is a common and straightforward method for determining the solubility of a solid in a liquid.

Objective: To determine the mass of this compound that dissolves in a specific mass of an organic solvent at a constant temperature to form a saturated solution.

Apparatus:

-

Constant temperature bath (e.g., water bath or oil bath)

-

Sealed, temperature-controlled shaker or magnetic stirrer with hotplate

-

Analytical balance (±0.0001 g)

-

Glass vials or flasks with airtight stoppers

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

-

Desiccator

Procedure:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Record the total mass of the vial and the salt.

-

Add a known mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath equipped with a shaker or stirrer.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-weighed, heated or room-temperature syringe to prevent precipitation upon cooling.

-

Filter the withdrawn solution through a syringe filter into a pre-weighed container to remove any remaining solid particles.

-

Weigh the container with the saturated solution.

-

Evaporate the solvent from the filtered solution in a drying oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the this compound (melting point is ~73 °C).

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it to determine the mass of the dissolved salt.

Calculation: Solubility ( g/100 g solvent) = (Mass of dissolved salt / Mass of solvent in the aliquot) × 100

Isothermal Spectroscopic Method (UV-Vis)

This method is suitable if the salt or a derivative has a chromophore that absorbs in the UV-Vis spectrum and does not interfere with the solvent's absorbance.

Objective: To determine the concentration of dissolved this compound in a saturated solution using UV-Vis spectroscopy.

Apparatus:

-

UV-Vis Spectrophotometer

-

Constant temperature bath and shaker (as in 3.1)

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the organic solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: Follow steps 1-7 from the Isothermal Gravimetric Method (Section 3.1).

-

Sample Preparation: Withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a salt in an organic solvent.

Caption: General workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in various chemical processes. While some data is available, there is a clear need for more systematic and temperature-controlled studies to provide a comprehensive understanding. The experimental protocols outlined in this guide provide a solid foundation for researchers to conduct their own precise solubility measurements. It is recommended that for any critical application, solubility be determined experimentally under the specific conditions of use.

References

A Comprehensive Technical Guide to the Synthesis of Aluminum Nitrate Nonahydrate from Aluminum Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of high-purity aluminum nitrate (B79036) nonahydrate from aluminum hydroxide (B78521). The document outlines the core chemical principles, detailed experimental protocols, and purification methodologies. Quantitative data is presented in a clear, tabular format to facilitate comparison and replication. Visual diagrams of the reaction pathway and experimental workflow are included to provide a clear and concise understanding of the processes involved.

Introduction

Aluminum nitrate nonahydrate, Al(NO₃)₃·9H₂O, is a white, crystalline solid that is highly soluble in water.[1] It serves as a crucial precursor in the synthesis of high-purity alumina (B75360) (Al₂O₃), which has widespread applications in catalysis, ceramics, and as a component in various advanced materials. In the pharmaceutical and drug development sector, high-purity aluminum compounds are utilized as adjuvants in vaccines and as excipients in various formulations. The synthesis of this compound from aluminum hydroxide offers a convenient and cost-effective route to a high-purity product, avoiding the introduction of other metal ions that can occur when starting from metallic aluminum.[2]

This guide focuses on the direct reaction of aluminum hydroxide with nitric acid, a straightforward acid-base neutralization reaction that yields aluminum nitrate and water. The subsequent crystallization of the nonahydrate form is a critical step in isolating and purifying the final product.

Chemical Principles

The synthesis of this compound from aluminum hydroxide is governed by the following balanced chemical equation:

Al(OH)₃(s) + 3HNO₃(aq) → Al(NO₃)₃(aq) + 3H₂O(l) [3]

This reaction is a neutralization reaction where the solid aluminum hydroxide reacts with aqueous nitric acid to form aqueous aluminum nitrate and water.[3] The aluminum nitrate remains in solution, from which the nonahydrate salt can be crystallized upon cooling or by increasing the solute concentration through evaporation.

The reactivity of aluminum hydroxide is a critical factor in this synthesis. Freshly precipitated aluminum hydroxide is amorphous and possesses a higher surface area, making it significantly more reactive towards nitric acid than aged, crystalline forms such as gibbsite.[4][5] The thermal treatment of aluminum trihydrate (a common form of aluminum hydroxide) can also impact its reactivity.[2]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound

This protocol is a synthesized procedure based on best practices derived from available literature.

Materials:

-

Freshly precipitated aluminum hydroxide (Al(OH)₃) or high-purity aluminum trihydrate.

-

Concentrated nitric acid (HNO₃, 68% w/w).

-

Deionized water.

Equipment:

-

Glass reactor or beaker.

-

Magnetic stirrer with heating plate.

-

pH meter.

-

Buchner funnel and filter paper.

-

Evaporating dish.

-

Crystallizing dish.

-

Desiccator.

Procedure:

-

Preparation of Reactants:

-

If using freshly precipitated aluminum hydroxide, ensure it is thoroughly washed with deionized water to remove any residual ions from the precipitation step.[5] The wet filter cake can be used directly to maximize reactivity.[5]

-

If using commercial aluminum trihydrate, it is recommended to use a powder with a high surface area.

-

-

Reaction with Nitric Acid:

-

In a glass reactor, add a stoichiometric amount of aluminum hydroxide to a calculated volume of deionized water to form a slurry.

-

Slowly add a stoichiometric amount of concentrated nitric acid to the stirred slurry. The balanced equation indicates a 1:3 molar ratio of Al(OH)₃ to HNO₃.[3] A slight excess of aluminum hydroxide can be used to ensure complete consumption of the nitric acid.

-

The reaction is exothermic. Control the rate of nitric acid addition to maintain the reaction temperature below 50°C to prevent the formation of undesirable byproducts.[5]

-

Continue stirring the mixture until all the aluminum hydroxide has dissolved. This may take several hours, depending on the reactivity of the aluminum hydroxide.[5] Gentle heating to around 40-50°C can facilitate the dissolution.[5]

-

-

Filtration:

-

Once the reaction is complete and the solution is clear, filter the hot solution through a Buchner funnel to remove any unreacted aluminum hydroxide or other insoluble impurities.

-

-

Crystallization:

-

Transfer the clear filtrate to an evaporating dish and heat it gently to concentrate the solution. Avoid boiling, as this can lead to the decomposition of the aluminum nitrate.

-

Once crystals start to form on the surface or the volume is significantly reduced, transfer the solution to a crystallizing dish.

-

Cover the dish and allow it to cool slowly to room temperature. For higher yields, the solution can be further cooled in an ice bath.

-

-

Isolation and Drying:

-

Collect the this compound crystals by filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.

-

Dry the crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to obtain the final product.

-

Purification by Recrystallization

For applications requiring very high purity, a recrystallization step is recommended.

Materials:

-

Crude this compound.

-

Deionized water.

Equipment:

-

Beaker.

-

Hot plate.

-

Buchner funnel and filter paper.

-

Crystallizing dish.

-

Desiccator.

Procedure:

-

Dissolution:

-

Filtration (if necessary):

-

If the solution is not perfectly clear, filter it while hot to remove any insoluble impurities.

-

-

Crystallization:

-

Cover the beaker and allow the solution to cool slowly to room temperature.[6]

-

For maximum yield, place the beaker in an ice bath for a few hours.

-

-

Isolation and Drying:

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the purified this compound crystals in a desiccator.

-

Data Presentation

The yield and purity of the synthesized this compound are influenced by several reaction parameters. The following table summarizes key parameters and their effects, based on findings from a study on the optimization of this synthesis.[2][7]

| Parameter | Optimized Condition/Observation | Effect on Yield/Purity |

| Precursor Reactivity | Freshly precipitated or amorphous Al(OH)₃ | Higher reactivity leads to faster reaction times and potentially higher yields.[4][5] |

| Nitric Acid Concentration | Stoichiometric amount or slight excess of Al(OH)₃ | A significant excess of nitric acid can lead to the formation of nitrite (B80452) ions and passivate the reaction.[7] |

| Reaction Temperature | 40-50°C | Facilitates dissolution without causing decomposition of the product.[5] |

| Reaction Time | Dependent on precursor reactivity | Longer reaction times may be necessary for less reactive forms of aluminum hydroxide.[7] |

| Aging of Precursor | Aging in nitric acid | Can have a critical effect on reaction time and significantly increase the percentage yield.[7] |

| Surface Area of Precursor | High surface area | A larger exposed surface area increases the reaction rate and yield.[7] |

Mandatory Visualizations

Chemical Reaction Pathway

The following diagram illustrates the straightforward acid-base reaction for the synthesis of this compound.

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps involved in the synthesis and purification of this compound.

References

- 1. Structural and Morphological Features of Disperse Alumina Synthesized Using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. science.wonderhowto.com [science.wonderhowto.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Properties of Aluminum Nitrate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum nitrate (B79036) nonahydrate, Al(NO₃)₃·9H₂O, is a salt of aluminum and nitric acid that exists as a white, crystalline solid.[1] It is a hygroscopic substance, readily absorbing moisture from the air, and is highly soluble in water and other polar solvents.[1][2] As a strong oxidizing agent and a source of aluminum ions, it finds diverse applications in various scientific and industrial fields, including catalysis, material synthesis, and as a nitrating agent.[3] This technical guide provides a comprehensive overview of the fundamental properties of aluminum nitrate nonahydrate, detailed experimental protocols, and visual representations of its chemical behavior.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following tables for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | Al(NO₃)₃·9H₂O | [1][4] |

| Molecular Weight | 375.13 g/mol | [1][5][6] |

| Appearance | White, crystalline, hygroscopic solid | [1][3] |

| Odor | Odorless | [1][5] |

| Density | 1.72 g/cm³ | [1][5][6] |

| Melting Point | 73.9 °C (decomposes) | [1][3][7] |

| Boiling Point | 150 °C (decomposes) | [1][3][5] |

| pH (5% solution) | 2.5 - 3.5 | [6][8] |

| Solvent | Solubility | References |

| Water | 67.3 g/100 mL | [1][3] |

| Methanol | 14.45 g/100 mL | [1][3] |

| Ethanol | 8.63 g/100 mL | [1][3] |

| Ethylene Glycol | 18.32 g/100 mL | [1][3] |

| Acetone | Soluble | [2][6] |

Chemical Behavior and Reactivity

Dissociation in Aqueous Solution

When dissolved in water, this compound dissociates into aluminum cations and nitrate anions. The hydrated aluminum ion subsequently undergoes hydrolysis, contributing to the acidic nature of the solution.

The dissociation process can be represented by the following equation: Al(NO₃)₃(s) + 9H₂O(l) → [Al(H₂O)₆]³⁺(aq) + 3NO₃⁻(aq) + 3H₂O(l)

Caption: Dissociation of this compound in Water.

Thermal Decomposition

Upon heating, this compound decomposes. The decomposition process is complex and proceeds through several stages, ultimately yielding aluminum oxide (alumina), nitrogen oxides, and water. The overall reaction can be summarized as:

2Al(NO₃)₃·9H₂O(s) → Al₂O₃(s) + 6NO₂(g) + 3/2O₂(g) + 18H₂O(g)[8]

The decomposition begins around its melting point and is significant at temperatures above 150 °C.[1][5][8]

Caption: Thermal Decomposition Pathway of this compound.

Experimental Protocols

Synthesis of this compound

Two common laboratory-scale methods for the synthesis of this compound are detailed below.

Method 1: From Aluminum Hydroxide (B78521)

This is a straightforward and clean method that avoids the generation of hazardous gaseous byproducts.

Materials:

-

Aluminum hydroxide (Al(OH)₃)

-

Concentrated nitric acid (HNO₃, 68%)

-

Distilled water

-

Beaker

-

Stirring rod

-

Heating plate

-

Crystallizing dish

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of aluminum hydroxide to a beaker containing concentrated nitric acid. The reaction is exothermic.

-

Gently heat the mixture on a heating plate while stirring continuously until all the aluminum hydroxide has dissolved.

-

Allow the resulting solution to cool slightly, then transfer it to a crystallizing dish.

-

Allow the water to evaporate slowly at room temperature or in a desiccator to obtain crystals of this compound.[8]

Method 2: From Aluminum Trichloride (B1173362)

This method involves the reaction of aluminum trichloride with nitric acid, which produces nitrosyl chloride as a gaseous byproduct. This reaction must be performed in a fume hood.

Materials:

-

Aluminum trichloride (AlCl₃)

-

Concentrated nitric acid (HNO₃, 68%)

-

Beaker

-

Stirring rod

-

Heating plate

Procedure:

-

In a fume hood, dissolve aluminum trichloride in a minimal amount of distilled water in a beaker.

-

Slowly and carefully add concentrated nitric acid to the aluminum trichloride solution while stirring. The reaction will produce nitrosyl chloride gas (NOCl), which has a characteristic orange-brown color.[1][4]

-

Gently heat the solution to drive the reaction to completion and to expel the dissolved nitrosyl chloride.

-

Once the evolution of gas ceases, allow the solution to cool and crystallize as described in Method 1.

Caption: Experimental Workflows for the Synthesis of this compound.

Purification by Melt Crystallization

Melt crystallization is a technique used to purify crystalline solids. For this compound, this method can be effective in removing certain impurities.[9][10]

Principle: The principle of melt crystallization relies on the fact that when a molten mixture containing impurities is slowly cooled, the primary component (in this case, this compound) will crystallize first, leaving the impurities concentrated in the remaining liquid phase.

General Procedure:

-

Melting: The impure this compound is heated just above its melting point (73.9 °C) to form a complete melt.

-

Crystallization: The melt is then slowly cooled to initiate crystallization. The cooling rate is critical to allow for the formation of pure crystals.

-

Sweating: The temperature is then slightly raised to a point between the melting point of the pure compound and the eutectic temperature of the mixture. This causes the entrapped impure liquid to "sweat" out from the crystal mass.

-

Draining: The impure liquid is then separated from the purified solid crystals by draining or centrifugation.

Analytical Methods

Assay by Complexometric Titration

This method determines the aluminum content and thus the purity of the this compound.

Materials:

-

This compound sample

-

0.1 M EDTA (ethylenediaminetetraacetic acid) solution

-

0.1 M Zinc chloride (ZnCl₂) solution

-

Ammonium acetate-acetic acid buffer solution (pH 4.5)

-

Xylenol orange indicator

-

Hydrochloric acid (HCl)

-

Volumetric flasks, beakers, burette

Procedure:

-

Accurately weigh about 5 g of the sample and dissolve it in distilled water in a 250 mL volumetric flask. Add 5 mL of hydrochloric acid and dilute to the mark with water.

-

Pipette a 25.0 mL aliquot of this solution into a 250 mL beaker and add 50 mL of water.

-

Add a known excess of 0.1 M EDTA solution (e.g., 40.0 mL) and 20 mL of the buffer solution.

-

Heat the solution to near boiling for 5 minutes and then cool.

-

Add a few drops of xylenol orange indicator.

-

Back-titrate the excess EDTA with a standardized 0.1 M zinc chloride solution until the color changes from yellow to red-violet.[6]

-

Calculate the percentage of Al(NO₃)₃·9H₂O in the sample based on the volumes and molarities of the EDTA and ZnCl₂ solutions used.

Characterization by Spectroscopy

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the presence of nitrate ions (strong absorptions around 1380 cm⁻¹ and 830 cm⁻¹) and water of hydration (broad absorption around 3400 cm⁻¹ and a bending mode around 1640 cm⁻¹).[11]

-

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is also sensitive to the nitrate and water vibrational modes.[3][12]

-

X-ray Diffraction (XRD): XRD is the primary technique for determining the crystal structure of this compound and for phase identification.[13][14]

Safety and Handling

This compound is a strong oxidizing agent and may cause fire or explosion in contact with combustible materials.[15][16] It is also corrosive and can cause serious eye damage and skin irritation.[15] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry place away from combustible materials and incompatible substances such as strong reducing agents, bases, and powdered metals.[10][15]

Conclusion

This technical guide has provided a detailed overview of the core properties of this compound, catering to the needs of researchers, scientists, and professionals in drug development. The structured presentation of quantitative data, detailed experimental protocols for synthesis and analysis, and visual diagrams of key chemical processes aim to facilitate a comprehensive understanding and safe handling of this important chemical compound. The information compiled herein serves as a valuable resource for laboratory work and further research involving this compound.

References

- 1. science.wonderhowto.com [science.wonderhowto.com]

- 2. akjournals.com [akjournals.com]

- 3. This compound | AlH18N3O18 | CID 24567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brainly.com [brainly.com]

- 8. Aluminium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. Purification of this compound by Melt Crystallization | CiNii Research [cir.nii.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. Structural and Morphological Features of Disperse Alumina Synthesized Using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sciencemadness Discussion Board - Aluminium Nitrate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Aluminum Nitrate Nonahydrate as a Source of Aluminum Ions for Research and Development

Introduction: Aluminum nitrate (B79036) nonahydrate, Al(NO₃)₃·9H₂O, is a water-soluble, crystalline solid that serves as a primary source of aluminum ions (Al³⁺) for a multitude of applications in scientific research and drug development.[1][2] As a strong oxidizing agent and a convenient precursor for the synthesis of alumina (B75360) and other aluminum compounds, it is utilized in catalysis, materials science, and as a subject of study in neurotoxicity.[1][3][4] This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its use, and a discussion of its role in biological signaling pathways relevant to drug development professionals.

Physicochemical Properties

Aluminum nitrate nonahydrate is a white, hygroscopic crystalline solid.[2][3] Its high solubility in water and various alcohols makes it a versatile reagent in numerous experimental setups.[1][5] Key quantitative properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Al(NO₃)₃·9H₂O |

| Molar Mass | 375.13 g/mol [1][6] |

| Appearance | White, odorless, hygroscopic crystals[1][2][3] |

| Density | 1.72 g/cm³[1][2] |

| Melting Point | 73.9 °C (decomposes)[1][2][3] |

| Boiling Point | 150 °C (decomposes)[1][2][3] |

| pH (aqueous solution) | 2.5 - 3.5[7] |

| Solubility in Water | 67.3 g/100 mL (20 °C)[1][2] |

| Solubility in Methanol | 14.45 g/100 mL[1][2][5] |

| Solubility in Ethanol | 8.63 g/100 mL[1][2][5] |

Experimental Protocols and Workflows

This compound is a preferred precursor for the synthesis of high-purity aluminum oxide (alumina) nanoparticles and other aluminum-containing materials due to its predictable decomposition and high solubility.[8]

Logical Workflow: Alumina Nanoparticle Synthesis

The general process for synthesizing alumina nanoparticles from this compound involves the dissolution of the salt, followed by a precipitation or gelation step to form an aluminum hydroxide (B78521) precursor, and finally calcination to yield the desired aluminum oxide phase.

Caption: General workflow for alumina nanoparticle synthesis.

Protocol 1: Synthesis of Al₂O₃ Nanoparticles by Chemical Precipitation

This protocol describes the synthesis of alumina (Al₂O₃) nanoparticles using this compound as the aluminum source and ammonium (B1175870) carbonate as the precipitating agent.

Materials:

-

This compound (Al(NO₃)₃·9H₂O)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Polyethylene glycol (PEG 600) as a surfactant (optional)

-

Deionized water

-

Dehydrated ethanol

Equipment:

-

Beakers and magnetic stirrer

-

Burette

-

Vacuum filtration apparatus

-

Drying oven

-

Muffle furnace

Procedure: [9]

-

Prepare Solutions: Prepare a 0.1 M solution of this compound in deionized water. In a separate beaker, prepare a 0.16 M solution of ammonium carbonate.

-

Precipitation: Place the aluminum nitrate solution on a magnetic stirrer. Slowly add the ammonium carbonate solution dropwise from a burette at a controlled temperature (e.g., 40 °C) while stirring vigorously (e.g., 1000 rpm). If used, a small volume fraction (e.g., 0.024%) of PEG600 can be added to the aluminum nitrate solution prior to precipitation to act as a surfactant.

-

Aging: After the addition is complete, allow the resulting suspension (amorphous Al(OH)₃ precursor) to age for a period, typically 24 hours, to ensure complete precipitation and stabilization.

-

Washing: Separate the precursor precipitate from the solution using vacuum filtration. Wash the precipitate thoroughly, first with deionized water and then with dehydrated ethanol, to remove residual ions and impurities.

-

Drying: Dry the washed precursor in an oven at 80 °C for 8-12 hours to remove water and ethanol.

-

Calcination: Place the dried powder in a muffle furnace. Calcine at a high temperature (e.g., 800 °C) for 1-2 hours. The thermal decomposition of the aluminum hydroxide precursor yields high-purity γ-Al₂O₃ nanoparticles.[3]

Protocol 2: Hydrothermal Synthesis of Boehmite (γ-AlOOH) Nanorods

This method uses hydrothermal treatment to produce boehmite nanorods, which can then be calcined to form γ-Al₂O₃.

Materials:

-

This compound (Al(NO₃)₃·9H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Beaker

-

Teflon-lined stainless steel autoclave

-

Air-circulating oven

-

Centrifuge

-

Muffle furnace

Procedure: [10]

-

Prepare Solution: Dissolve 4.8 g of this compound in 20 mL of deionized water.

-

Form Precursor: To this solution, add 10 mL of a sodium hydroxide solution (concentration can be varied, e.g., 1 M to 5.9 M, to control morphology). An initial white colloidal suspension of amorphous aluminum hydroxide (Al(OH)₃) will form.

-

Hydrothermal Treatment: Transfer the 30 mL combined solution to a 45 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an air-circulating oven at 200 °C for 20 hours.

-

Cooling and Separation: Allow the autoclave to cool to room temperature. Separate the solid product (boehmite, γ-AlOOH) from the solution via centrifugation.

-

Washing and Drying: Wash the collected solid with deionized water and then dry it.

-

Calcination (Optional): To obtain γ-Al₂O₃, calcine the dried γ-AlOOH powder at 500 °C for 3 hours.

Role in Biological Systems and Drug Development

While essential for many industrial processes, the aluminum ion (Al³⁺) is a known neurotoxin, and its accumulation in the brain has been linked to neurodegenerative diseases, most notably Alzheimer's disease.[11][12] Aluminum exposure can promote the aggregation of β-amyloid (Aβ) protein and the formation of neurofibrillary tangles, which are pathological hallmarks of Alzheimer's.[11][13] For drug development professionals, understanding the molecular mechanisms of aluminum neurotoxicity is crucial for designing therapeutic strategies and assessing the safety of aluminum-containing pharmaceuticals.

Signaling Pathway: Aluminum-Induced Neuroinflammation

Aluminum ions can trigger neuroinflammatory responses by activating inflammasomes within microglia, the resident immune cells of the brain. The DDX3X-NLRP3 inflammasome pathway is one such mechanism, leading to pyroptosis (an inflammatory form of cell death) and the release of pro-inflammatory cytokines.[14]

Caption: Al³⁺ activates the DDX3X-NLRP3 inflammasome pathway.

Signaling Pathway: Interference with Amyloid Beta (Aβ) Regulation

Aluminum ions can disrupt the delicate balance of amyloid beta production and clearance. Al³⁺ exposure has been shown to up-regulate the enzymes responsible for generating Aβ (β- and γ-secretases) while inhibiting enzymes involved in its degradation, leading to the accumulation of toxic Aβ plaques.[13]

Caption: Al³⁺ promotes Aβ plaque accumulation.

Conclusion

This compound is a cornerstone reagent for researchers requiring a reliable and highly soluble source of aluminum ions. Its utility spans from the synthesis of advanced nanomaterials to its use as a catalyst in organic chemistry.[4][15] For professionals in drug development, while its direct application may be limited, understanding the downstream biological impact of the aluminum ions it provides is critical for neurotoxicity studies and the development of therapies for neurodegenerative disorders. The detailed protocols and pathway diagrams presented herein offer a foundational resource for leveraging this compound effectively and safely in a research and development context.

References

- 1. Aluminium nitrate - Wikipedia [en.wikipedia.org]

- 2. best this compound Crystalline - FUNCMATER [funcmater.com]

- 3. Aluminium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 4. What is aluminium nitrate nonahydrate used for? - Yunli [yunlichemical.com]

- 5. Aluminum Nitrate | Aluminum Sulfate | Aluminum Manufacturers [aluminummanufacturers.org]

- 6. This compound | AlH18N3O18 | CID 24567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7784-27-2 CAS | ALUMINIUM NITRATE NONAHYDRATE | Metallic Salts (Metal Salts) | Article No. 00927 [lobachemie.com]

- 8. americanelements.com [americanelements.com]

- 9. researchgate.net [researchgate.net]

- 10. Single-step synthesis of nanostructured γ-alumina with solvent reusability to maximise yield and morphological purity - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA06692H [pubs.rsc.org]

- 11. Neurotoxicity of aluminum and its link to neurodegenerative diseases [jstage.jst.go.jp]

- 12. The neurotoxicity of environmental aluminum is still an issue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms of aluminum neurotoxicity: Update on adverse effects and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aluminum impairs cognitive function by activating DDX3X-NLRP3-mediated pyroptosis signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. honrel.com [honrel.com]

Unveiling Novel Applications of Aluminum Nitrate Nonahydrate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Aluminum nitrate (B79036) nonahydrate, a seemingly conventional inorganic salt, is emerging as a versatile and powerful tool in the realms of advanced materials science and pharmaceutical research. This technical guide delves into the novel applications of this compound, moving beyond its traditional uses to explore its role as a catalyst in the synthesis of complex organic molecules and as a precursor in the fabrication of sophisticated drug delivery systems. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its burgeoning potential, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate the integration of these innovative applications into their research and development workflows.

Catalytic Activity in the Synthesis of Pharmacologically Relevant Scaffolds

Aluminum nitrate nonahydrate has demonstrated significant efficacy as a Lewis acid catalyst in organic synthesis, enabling the efficient construction of heterocyclic compounds that form the backbone of many pharmaceutical agents.

One-Pot Synthesis of Spirooxindoles

A notable application is the catalysis of the one-pot, three-component synthesis of spirooxindoles. These motifs are privileged structures in medicinal chemistry, appearing in a variety of biologically active compounds. The reaction typically involves an isatin (B1672199), a malononitrile (B47326), and a dimedone derivative, which in the presence of a catalytic amount of this compound in an aqueous medium, proceed to form the desired spirooxindole scaffold with high efficiency.[1][2]

Table 1: this compound Catalyzed Synthesis of Spirooxindoles

| Entry | Isatin Derivative | Malononitrile | Dicarbonyl Compound | Product | Yield (%) | Time (min) |

| 1 | Isatin | Malononitrile | Dimedone | 2'-Amino-5',5'-dimethyl-2-oxo-2,3-dihydro-1H-spiro[indole-3,4'-pyran]-3'-carbonitrile | 95 | 15 |

| 2 | 5-Bromo-isatin | Malononitrile | Dimedone | 5-Bromo-2'-amino-5',5'-dimethyl-2-oxo-2,3-dihydro-1H-spiro[indole-3,4'-pyran]-3'-carbonitrile | 92 | 20 |

| 3 | 5-Nitro-isatin | Malononitrile | Dimedone | 2'-Amino-5',5'-dimethyl-5-nitro-2-oxo-2,3-dihydro-1H-spiro[indole-3,4'-pyran]-3'-carbonitrile | 90 | 25 |

| 4 | Isatin | Malononitrile | 1,3-Indandione | 2'-Amino-2-oxo-1',2',3,5'-tetrahydrospiro[indole-3,4'-indeno[1,2-b]pyran]-3'-carbonitrile | 88 | 30 |

Note: The yields and reaction times are representative and may vary based on the specific substrates and reaction conditions.

Experimental Protocol: Synthesis of 2'-Amino-5',5'-dimethyl-2-oxo-2,3-dihydro-1H-spiro[indole-3,4'-pyran]-3'-carbonitrile

-

Reactant Mixture: In a round-bottom flask, combine isatin (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) in 10 mL of distilled water.

-

Catalyst Addition: Add this compound (10 mol%) to the reaction mixture.

-

Reaction Condition: Stir the mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the solid product, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from ethanol (B145695) to obtain the pure spirooxindole.

Caption: Workflow for the catalytic synthesis of spirooxindoles.

Advanced Drug Delivery Systems Derived from this compound

This compound serves as a crucial aluminum source in the synthesis of nanostructured materials for drug delivery, most notably Layered Double Hydroxides (LDHs).

Layered Double Hydroxides (LDHs) for Controlled Drug Release

LDHs are inorganic materials with a layered structure that can intercalate anionic drugs between their layers, offering a platform for controlled and sustained drug release.[3][4][5] The synthesis typically involves the co-precipitation of divalent and trivalent metal nitrates in an alkaline solution. This compound provides the trivalent aluminum cations for the LDH framework.

Table 2: Physicochemical Properties of Mg/Al-LDH Synthesized with this compound

| Property | Value | Characterization Method |

| Molar Ratio (Mg:Al) | 2:1 to 4:1 | Inductively Coupled Plasma (ICP) |

| Basal Spacing (d₀₀₃) | ~0.76 nm | X-ray Diffraction (XRD) |

| Particle Size | 50 - 200 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | +20 to +40 mV | Electrophoretic Light Scattering |

| Surface Area (BET) | 50 - 150 m²/g | Nitrogen Adsorption-Desorption |

Experimental Protocol: Preparation of Ascorbic Acid-Loaded Mg/Al-LDH [6]

-

Salt Solution: Prepare a solution by dissolving magnesium nitrate hexahydrate (2 mmol) and this compound (1 mmol) in 10 mL of deionized water.

-

Alkaline Drug Solution: Prepare an alkaline solution containing ascorbic acid (0.258 g) in 10 mL of deionized water, adjusting the pH to 9 with 1 M NaOH.

-

Co-precipitation: Slowly add the salt solution to the alkaline ascorbic acid solution under vigorous stirring at room temperature. Maintain the pH at 9 by the dropwise addition of 1 M NaOH.

-

Aging: Age the resulting precipitate by ultrasonication for 3 hours under a nitrogen atmosphere.

-